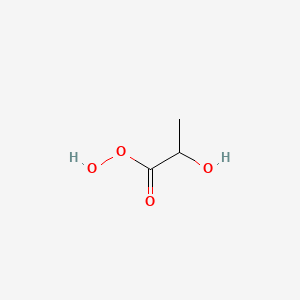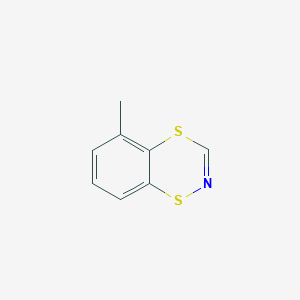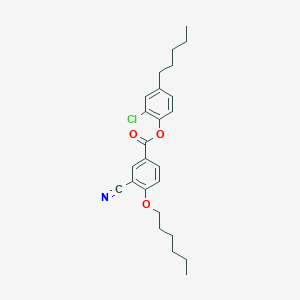![molecular formula C7H10 B14435201 5,5-Dimethylbicyclo[2.1.0]pent-2-ene CAS No. 74503-34-7](/img/structure/B14435201.png)
5,5-Dimethylbicyclo[2.1.0]pent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylbicyclo[2.1.0]pent-2-ene: is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol It is characterized by a bicyclic structure containing a three-membered ring fused to a four-membered ring, with two methyl groups attached to the five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,1-dimethylcyclopropane with a suitable reagent can lead to the formation of the desired bicyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistent yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features make it a potential candidate for the development of novel pharmaceuticals and biologically active molecules.
Industry: In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, leading to the desired chemical or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Bicyclo[2.1.0]pentane: Another bicyclic compound with a similar structure but without the methyl groups.
Cyclopropane derivatives: Compounds containing cyclopropane rings with various substituents.
Uniqueness: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene is unique due to the presence of two methyl groups on the five-membered ring, which can influence its reactivity and stability. This structural feature distinguishes it from other bicyclic compounds and cyclopropane derivatives .
Propriétés
| 74503-34-7 | |
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
5,5-dimethylbicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C7H10/c1-7(2)5-3-4-6(5)7/h3-6H,1-2H3 |
Clé InChI |
HEINDVMVDRYAJA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)


![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)


